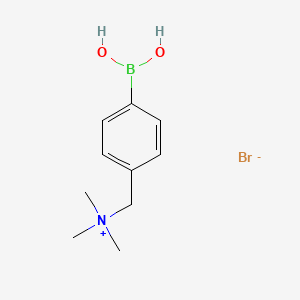

4-(Trimethylammonium)methylphenylboronic acid bromide salt

Description

Properties

IUPAC Name |

(4-boronophenyl)methyl-trimethylazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17BNO2.BrH/c1-12(2,3)8-9-4-6-10(7-5-9)11(13)14;/h4-7,13-14H,8H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHBGLJOCLJGBJI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C[N+](C)(C)C)(O)O.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17BBrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370280 | |

| Record name | (4-Boronophenyl)-N,N,N-trimethylmethanaminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

373384-20-4 | |

| Record name | Benzenemethanaminium, 4-borono-N,N,N-trimethyl-, bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=373384-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Boronophenyl)-N,N,N-trimethylmethanaminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Grignard or Organometallic Route

- Method : Reaction of aryl Grignard reagents with boron electrophiles such as boron trifluoride, boronic esters, or borates.

- Typical Conditions :

- Use of dry tetrahydrofuran (THF) as solvent.

- Reflux conditions often applied.

- Quenching with aqueous acid to isolate boronic acids.

- Research Findings : Johnson et al. demonstrated the preparation of phenylboronic acids via phenylmagnesium bromide reacting with boron compounds, yielding high-purity products.

Direct Borylation of Aromatic Precursors

- Method : Electrophilic borylation of aromatic compounds using boron reagents like boron tribromide or boron trihalides.

- Conditions : Elevated temperatures, inert atmospheres, and sometimes catalytic systems.

- Data : Synthesis of 2,4,6-trimethylphenylboronic acid from trimethyl borate and 2,4,6-trimethylbromobenzene with yields around 85% under reflux in tetrahydrofuran.

Functionalization of the Phenylboronic Acid

The next step involves functionalizing the phenyl ring with a methyl group bearing a trimethylammonium functionality:

Methylation and Quaternization

- Method :

- Introduction of a methyl group via electrophilic methylation.

- Conversion to the trimethylammonium salt through nucleophilic quaternization.

- Typical Reagents :

- Methyl iodide or methyl bromide for methylation.

- Excess methyl halide for quaternization of amino groups.

- Notes : The methylation of amino groups to form quaternary ammonium salts is well-documented, often performed in polar solvents like acetonitrile or ethanol at room temperature or slightly elevated temperatures.

Synthesis of 4-(Trimethylammonium)methylphenylboronic acid bromide salt

- Procedure :

- Preparation of 4-(Chloromethyl)phenylboronic acid :

- Starting from 4-methylphenylboronic acid, chloromethylation is performed using chloromethyl methyl ether or paraformaldehyde with hydrochloric acid under acidic conditions.

- Quaternization :

- The chloromethyl derivative reacts with trimethylamine (TMA) in a nucleophilic substitution to form the trimethylammonium salt.

- Bromide Exchange :

- The chloride salt can be converted to the bromide salt via ion exchange using hydrobromic acid or by direct reaction with bromine sources.

- Preparation of 4-(Chloromethyl)phenylboronic acid :

- Reaction Conditions :

- Reactions typically occur in polar aprotic solvents such as acetonitrile or dichloromethane.

- Heating at 50–80°C for several hours to ensure complete conversion.

- Yield & Purity :

- Yields are generally high (>80%) with purification via recrystallization or chromatography.

Specific Synthetic Route Data Table

Notes and Research Findings

- Environmental and Green Chemistry Aspects : Recent advances favor aqueous or solvent-free conditions for quaternization, reducing hazardous waste.

- Catalytic Methods : Use of catalysts such as palladium or copper for selective functionalization has been explored but is less common for this specific compound.

- Reaction Optimization : Temperature control and stoichiometry are critical for high yields and purity, especially during the quaternization step.

Summary of Key Preparation Methods

- Organometallic Route : Involving Grignard reagents and boron electrophiles, suitable for high-purity boronic acids.

- Electrophilic Borylation : Direct aromatic borylation from substituted arenes, often with high yields.

- Functionalization and Quaternization : Chloromethylation followed by nucleophilic substitution with trimethylamine, then halide exchange to bromide salt.

Chemical Reactions Analysis

Types of Reactions

4-(Trimethylammonium)methylphenylboronic acid bromide salt undergoes various types of chemical reactions, including:

Substitution Reactions: The bromide ion can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The boronic acid group can participate in oxidation and reduction reactions.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.

Major Products Formed

Substitution Reactions: Products include substituted phenylboronic acids.

Oxidation and Reduction Reactions: Products include oxidized or reduced boronic acid derivatives.

Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

4-(Trimethylammonium)methylphenylboronic acid bromide salt is extensively utilized in scientific research due to its unique properties. Some of its applications include:

Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Biology: Investigated for its potential use in biological assays and as a probe for detecting specific biomolecules.

Medicine: Explored for its potential therapeutic applications, including drug synthesis and delivery.

Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(Trimethylammonium)methylphenylboronic acid bromide salt involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The trimethylammonium group enhances its solubility and facilitates its interaction with biological molecules .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 4-(Trimethylammonium)methylphenylboronic acid bromide salt

- Molecular Formula: C₁₀H₁₇BBrNO₂

- Molecular Weight : 273.97 g/mol

- CAS Number : 373384-20-4

Structural Features: This compound combines a phenylboronic acid moiety with a trimethylammonium bromide group.

The cationic ammonium group may enhance solubility in aqueous media or facilitate interactions with anionic biomolecules .

Comparison with Structurally Similar Compounds

Phenylboronic Acid Derivatives

Key Differences :

Quaternary Ammonium Compounds

Key Differences :

- Functionality : CTAB lacks a boronic acid group, limiting its use in targeted binding applications. The target compound’s boronic acid enables specific interactions (e.g., with glucose or glycoproteins) .

- Applications : CTAB is primarily a surfactant, while the target compound’s dual groups suggest niche roles in stimuli-responsive materials or biosensing .

Comparison with Boronic Acid Esters and Stabilized Derivatives

Key Differences :

- Stability vs. Reactivity : Pinacol esters protect the boronic acid, improving shelf-life but requiring deprotection for activity. The target compound’s free boronic acid allows immediate use in binding assays .

Research Findings and Functional Insights

- Sensing Applications : Polydiacetylenes with boronic acid groups (e.g., PDA-OPBA-1) undergo colorimetric changes upon binding cationic surfactants. The target compound’s ammonium group may similarly enable interactions with anionic analytes .

- Safety Considerations : While 4-Formylphenylboronic acid requires precautions (e.g., ventilation), the target compound’s ammonium group may pose additional hazards (e.g., skin/eye irritation), though specific data is lacking .

Biological Activity

Overview

4-(Trimethylammonium)methylphenylboronic acid bromide salt is a boronic acid derivative notable for its unique chemical structure, which includes a trimethylammonium group. This compound has garnered interest in various fields, including chemistry, biology, and medicine, due to its potential applications as a reagent in organic synthesis and as a biological probe.

- Molecular Formula : C10H16BBrN

- Molecular Weight : 246.06 g/mol

- CAS Number : 373384-20-4

The presence of the trimethylammonium group enhances the compound's solubility in water, making it suitable for biological applications. Its boronic acid functionality allows for reversible covalent interactions with diols, which is crucial for its biological activity.

The biological activity of this compound primarily stems from its ability to interact with various biomolecules through its boronic acid moiety. This interaction can modulate biological pathways by forming reversible bonds with hydroxyl-containing compounds, such as sugars and certain amino acids. The trimethylammonium group facilitates solubility and enhances the compound's ability to penetrate biological membranes.

Biological Applications

- Enzyme Inhibition : Research indicates that boronic acids can act as inhibitors of certain enzymes, particularly those involved in glycoprotein metabolism.

- Biomolecule Detection : The compound is utilized in assays to detect specific biomolecules due to its ability to form complexes with diols.

- Drug Development : Its unique properties make it a candidate for drug delivery systems and therapeutic agents targeting specific diseases.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of various boronic acids, including 4-(Trimethylammonium)methylphenylboronic acid bromide salt, on glycosidases. The results demonstrated that this compound effectively inhibited enzyme activity, suggesting potential therapeutic applications in conditions where glycosidase activity is dysregulated.

Case Study 2: Biomolecule Interaction

In another study, the binding affinity of this compound for glucose was assessed using surface plasmon resonance (SPR) techniques. The findings indicated a strong interaction between the compound and glucose, highlighting its potential use in glucose sensing applications.

Data Table: Biological Activity Summary

| Property | Value |

|---|---|

| Solubility | Water-soluble |

| Enzyme Inhibition | Effective against glycosidases |

| Binding Affinity (Glucose) | High |

| Potential Applications | Drug delivery, biosensing |

Research Findings

Recent studies have expanded on the utility of 4-(Trimethylammonium)methylphenylboronic acid bromide salt in various biochemical contexts:

- Biological Assays : The compound has been successfully employed in assays designed to detect changes in biomolecule concentrations within biological samples.

- Therapeutic Applications : Investigations into its role as a therapeutic agent have shown promise, particularly in targeting metabolic disorders where enzyme inhibition is beneficial.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(trimethylammonium)methylphenylboronic acid bromide salt, and how can purity be validated?

- Methodological Answer : The compound can be synthesized via quaternization of a brominated precursor (e.g., 4-bromomethylphenylboronic acid) with trimethylamine in a polar aprotic solvent like dimethylformamide (DMF) . Purification typically involves recrystallization from acetone or methanol. Validate purity using ion-pair HPLC with a mobile phase containing tetrabutylammonium bromide (e.g., methanol:tetrabutylammonium bromide solution = 64:36) to separate charged species . Quantify impurities via UV detection at 254 nm.

Q. How does the hydrolytic stability of the boronic acid moiety in this compound affect experimental design?

- Methodological Answer : The boronic acid group is prone to protodeboronation under alkaline conditions. Stabilize the compound by maintaining pH < 7 in aqueous solutions and using deuterated solvents (e.g., D2O) for NMR studies to monitor degradation . For long-term storage, lyophilize and store at –20°C under inert gas.

Q. What analytical techniques are most reliable for characterizing this compound’s structural integrity?

- Methodological Answer : Use - and -NMR to confirm the boronic acid group and quaternary ammonium structure. FT-IR can validate the B–O bond (1,350–1,450 cm) and trimethylammonium C–N stretch (~900 cm). Elemental analysis (C, H, N) should align with theoretical values (CHBBrNO; MW 273.96) .

Advanced Research Questions

Q. How can ion-pair chromatography be optimized to quantify this compound in complex biological matrices?

- Methodological Answer : Use a C18 column with a mobile phase containing 10 mM tetrabutylammonium bromide in 60:40 methanol:water (v/v) at 1.0 mL/min. Adjust pH to 3.0 with acetic acid to suppress boronic acid ionization. Calibrate with spiked plasma samples and validate recovery rates (>90%) using mass spectrometry (LC-MS/MS) for sensitivity .

Q. What mechanistic insights explain the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer : The trimethylammonium group enhances solubility in polar solvents but may sterically hinder transmetalation. Compare coupling efficiency with neutral boronic acid analogs using -NMR to track aryl fluoride intermediates. Optimize catalyst systems (e.g., Pd(PPh)) and base (KCO) in DMF/HO (3:1) at 80°C .

Q. How does the compound’s quaternary ammonium group influence its interaction with biomolecules (e.g., glycoproteins)?

- Methodological Answer : Study binding via surface plasmon resonance (SPR) using immobilized lectins or glycosylated proteins. The boronic acid binds cis-diols (e.g., glycans), while the quaternary ammonium group may enhance electrostatic interactions with sulfated sugars. Perform competitive assays with mannitol to confirm specificity .

Q. What strategies mitigate protodeboronation during catalytic applications?

- Methodological Answer : Use low-temperature conditions (–20°C) and aprotic solvents (e.g., THF) to minimize hydrolysis. Add stabilizing ligands like 1,2-ethanediol (10 mol%) to form cyclic boronate esters, as confirmed by -NMR peak shifts .

Q. How can computational modeling predict the compound’s behavior in aqueous environments?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.